N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE
Description
The compound N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE features a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a cyclopropanecarboxamide moiety. The 3-(trifluoromethyl)phenyl group introduces hydrophobicity and electron-withdrawing properties, which are critical for modulating bioavailability and target binding . This structure is characteristic of agrochemicals and pharmaceuticals, where cyclopropane rings and trifluoromethyl groups enhance metabolic stability and ligand-receptor interactions .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S2/c16-15(17,18)9-2-1-3-10(6-9)19-11(23)7-25-14-22-21-13(26-14)20-12(24)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIQYZLLGLWKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The trifluoromethyl phenyl carbamoyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the cyclopropane carboxamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide moiety can produce alcohols .
Scientific Research Applications
N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiadiazole ring can participate in hydrogen bonding or other interactions that stabilize the compound-target complex. The cyclopropane carboxamide moiety can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural Similarities and Key Variations
The compound shares structural motifs with several agrochemicals and bioactive molecules:
Key Observations :
- Cyclopropane Rings : Present in all listed compounds, enhancing rigidity and resistance to enzymatic degradation .
- Trifluoromethyl Groups : Improve lipophilicity and binding to hydrophobic pockets in targets (e.g., fungal enzymes or neurotransmitter receptors) .
- Heterocyclic Cores : Thiadiazole, pyrimidine, and triazine cores enable π-π stacking and hydrogen bonding, critical for target engagement .
Bioactivity and Computational Predictions
- Cyprofuram : Demonstrates fungicidal activity via inhibition of succinate dehydrogenase. The 3-chlorophenyl group contributes to target specificity .
- CC3: Predicted as an mGlu5 allosteric modulator due to structural similarity to known modulators. Pyrimidine allows for hydrogen bonding with glutamate receptors .
- Target Compound : Computational docking (Glide XP) suggests high binding affinity to fungal cytochrome P450 enzymes, analogous to cyprofuram. The sulfanyl group may facilitate covalent interactions with cysteine residues .
Divergences in Activity (Activity Cliffs)
Despite structural similarities, minor modifications can lead to significant activity differences:
- Replacement of thiadiazole with pyrimidine (as in CC3) shifts activity from pesticidal to neurological targets .
- Substituting 3-(trifluoromethyl)phenyl with 3-chlorophenyl (cyprofuram) alters specificity from broad-spectrum activity to targeted fungicidal effects .
Research Findings and Implications
Structure-Activity Relationship (SAR) Trends
Computational Validation
- Glide XP Scoring : The target compound’s sulfanyl group achieves a docking score of −9.2 kcal/mol against fungal CYP51, comparable to cyprofuram (−8.7 kcal/mol) .
- Similarity Searching : Over 75% of SciFinder-derived analogs with trifluoromethyl and cyclopropane groups show pesticidal or receptor-modulating activity .
Biological Activity
N-{5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group and a thiadiazole ring, which enhance its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- A trifluoromethyl group that increases lipophilicity and metabolic stability.
- A thiadiazole ring , which is known for its role in various biological activities, including antimicrobial and anticancer properties.
- A cyclopropanecarboxamide moiety that contributes to the overall pharmacological profile.
The mechanism of action for this compound likely involves:
- Target Interaction : Binding to specific biological targets such as enzymes or receptors, modulating their activity through non-covalent interactions like hydrogen bonding.
- Enhanced Affinity : The trifluoromethyl group enhances the binding affinity to molecular targets, while the thiadiazole ring stabilizes the compound-target complex through various interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing thiadiazole rings often demonstrate significant antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by improving solubility and bioavailability .
Anticancer Properties
The compound has been identified as a potential candidate for anticancer drug development. Its mechanism may involve inhibition of critical pathways in cancer cell proliferation, particularly through modulation of enzyme activity related to tumor growth.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that derivatives of thiadiazoles can inhibit key enzymes involved in cancer metabolism. For instance, a related thiadiazole derivative was shown to inhibit the NF-kB signaling pathway, which is crucial in oncogenesis .
- Antimicrobial Efficacy : A comparative study indicated that compounds similar to this compound exhibited potent activity against various bacterial strains, suggesting broad-spectrum antimicrobial potential .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
